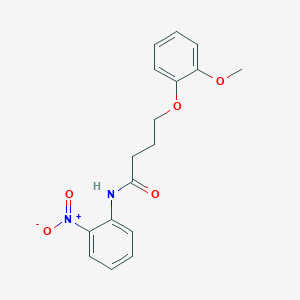
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides across cell membranes.
作用機序
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that require nucleoside transport.
Biochemical and Physiological Effects:
The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can have various biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation. This effect has been observed in various cancer cell lines, where N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to affect the immune system by inhibiting the proliferation of T cells and reducing the production of cytokines.
実験室実験の利点と制限
One of the main advantages of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in lab experiments is its specificity for hENT1. This allows researchers to study the function of this transporter without affecting other nucleoside transporters. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is a potent inhibitor of hENT1, which allows for the efficient inhibition of nucleoside transport. However, one limitation of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in scientific research. One potential application is in the study of nucleoside transport in neurological disorders, such as Alzheimer's disease. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide could be used to study the role of nucleoside transport in the immune system and its potential as a target for immunotherapy. Finally, the development of more selective and less toxic inhibitors of hENT1 could lead to new therapeutic approaches for cancer and other diseases.
合成法
The synthesis of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide involves the reaction of 2-nitrobenzaldehyde with 2-methoxyphenol in the presence of sodium hydroxide to form 2-nitrophenyl-2-methoxyphenylmethanol. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to form N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide.
科学的研究の応用
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been widely used in scientific research as a tool to study the function of hENT1. This transporter is involved in the uptake of nucleosides, which are essential components of DNA and RNA. The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can be used to study the role of nucleoside transport in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
特性
製品名 |
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC名 |
4-(2-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-9-4-5-10-16(15)24-12-6-11-17(20)18-13-7-2-3-8-14(13)19(21)22/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChIキー |
FOLJQMJCAPIMIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)

![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)



![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)

